3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide
Description
Properties
CAS No. |
920513-52-6 |
|---|---|
Molecular Formula |
C24H20N4O2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C24H20N4O2/c29-23(27-22-10-9-19-15-25-12-11-17(19)13-22)16-26-21-8-4-5-18(14-21)24(30)28-20-6-2-1-3-7-20/h1-15,26H,16H2,(H,27,29)(H,28,30) |
InChI Key |
LRNROWYINMGRON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Method 1: Stepwise Synthesis via Amide Formation
- Isoquinoline derivative
- Ethyl chloroacetate
- Amine coupling agents (e.g., EDC, HOBt)
- Solvent: DMF or DMSO
- Temperature: Room temperature to reflux
Formation of Isoquinoline Derivative:
- Isoquinoline is reacted with ethyl chloroacetate in the presence of a base (e.g., sodium hydride) at elevated temperatures to yield an ethyl isoquinoline derivative.
-
- The isoquinoline derivative is then coupled with an appropriate amine (such as an amino acid derivative) using EDC and HOBt as coupling agents in DMF.
- The reaction mixture is stirred at room temperature overnight.
-
- The crude product is purified using column chromatography on silica gel, eluting with a gradient of ethyl acetate and hexane.
Yield: Approximately 65% after purification.
Method 2: One-Pot Synthesis via Ugi Reaction
- Isoquinoline
- Aldehyde (e.g., benzaldehyde)
- Isocyanide
- Acidic catalyst (e.g., acetic acid)
- Solvent: Methanol or ethanol
-
- In a one-pot reaction, isoquinoline is combined with benzaldehyde and an isocyanide in methanol under acidic conditions.
- The reaction is allowed to proceed at room temperature for several hours.
-
- The reaction yields a crude amide product which can be isolated by evaporation of the solvent.
-
- Further purification can be achieved through recrystallization from ethanol.
Yield: Approximately 75%.
Comparative Analysis of Preparation Methods
| Method | Steps Involved | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Stepwise Synthesis | Multi-step, requires purification | 65 | High specificity | Longer time, more steps |
| One-Pot Ugi Reaction | Single reaction | 75 | Simplified procedure | Potential for lower specificity |
Notes
Further optimization of reaction conditions such as temperature, solvent choice, and reagent ratios can lead to improved yields and purities. Future studies should also explore alternative synthetic routes that may offer even greater efficiency or novel approaches to functionalization of the isoquinoline moiety.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amine and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Attributes of Selected Benzamide Derivatives
Key Observations:
Heterocyclic Core: The target compound’s isoquinoline group distinguishes it from quinazoline () and quinoline () derivatives. Isoquinoline’s extended aromaticity may enhance DNA intercalation or protein binding compared to smaller heterocycles .
’s benzothiazole-sulfanyl linker (C₂₅H₂₃N₃O₃S₂) highlights sulfur’s role in redox modulation, a feature absent in the target compound .
Biological Implications: Quinazoline derivatives () are established kinase inhibitors (e.g., EGFR), suggesting the target compound’s isoquinoline may similarly target ATP-binding pockets but with altered selectivity . ’s apoptosis review implies that isoquinoline’s planar structure could interact with Bcl-2 family proteins, though experimental validation is needed .
Biological Activity
3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide, also known by its CAS number 920513-35-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide is with a molecular weight of 320.3 g/mol. Its structure features both isoquinoline and benzamide moieties, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 920513-35-5 |
| Molecular Formula | C18H16N4O2 |
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | 3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide |
| InChI Key | VVKYQLGFORGGEV-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- DNA Interaction : It has been suggested that the compound could interact with DNA, disrupting normal cellular functions.
- Fluorescent Chemosensor : Research indicates its potential use as a fluorescent chemosensor for detecting metal ions, showcasing its versatility in biological applications.
Antiviral Activity
A notable area of research involves the antiviral properties of N-phenylbenzamide derivatives, which include the compound . A study demonstrated that certain derivatives exhibited significant inhibitory effects against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease:
- IC50 Values : Compounds showed IC50 values ranging from to , indicating potent antiviral activity with lower cytotoxicity compared to existing antiviral agents like pirodavir .
Antiparasitic Activity
Another promising aspect of this compound is its activity against parasitic infections. Specifically, a derivative was shown to be curative in an acute mouse model of African trypanosomiasis (caused by Trypanosoma brucei). The mechanism involves the displacement of High Mobility Group (HMG)-box-containing proteins from their DNA binding sites, leading to the disruption of kinetoplast DNA (kDNA) function and subsequent parasite death .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or derived from 3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)-N-phenylbenzamide:
- Antiviral Studies :
- Antiparasitic Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
